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Compound of Interest

2-Morpholinopyridine-3-boronic
Compound Name: d
aci

Cat. No.: B578601

The incorporation of the boronic acid moiety into small molecules has become a cornerstone of
modern medicinal chemistry, a strategy that has yielded five FDA-approved drugs to date,
including the pioneering proteasome inhibitor Bortezomib (Velcade®).[1][2] Boronic acids and
their derivatives are prized for their unique ability to form reversible covalent bonds with diols,
engage in various biological interactions as Lewis acids, and serve as exceptionally versatile
building blocks in synthetic chemistry.[3][4]

Within this class of compounds, heteroaryl boronic acids are of particular importance. The
pyridine scaffold is a privileged structure in pharmaceuticals, and its functionalization allows for
the fine-tuning of a drug candidate's physicochemical properties, such as solubility, metabolic
stability, and target engagement. 2-Morpholinopyridine-3-boronic acid is a key reagent that
combines the desirable features of the pyridine ring with the synthetic flexibility of the boronic
acid group. The morpholino substituent at the 2-position significantly modulates the electronic
properties of the pyridine ring and provides a vector for improving aqueous solubility and
pharmacokinetic profiles.

This guide provides a comprehensive overview of a robust synthetic route to 2-
Morpholinopyridine-3-boronic acid, details its full analytical characterization, and discusses
its application, offering researchers and drug development professionals a field-proven
framework for its preparation and use.

Section 1: Synthetic Pathway and Rationale
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The most reliable and scalable approach to synthesizing 2-Morpholinopyridine-3-boronic
acid involves a halogen-metal exchange followed by borylation. This strategy begins with a
suitable halogenated precursor, 3-bromo-2-morpholinopyridine, which is converted into a highly
reactive organolithium intermediate. This intermediate is then trapped with a boron electrophile
to generate the target boronic acid.

The causality behind this choice of pathway is rooted in efficiency and regiochemical control.
The morpholino group at the C2 position could potentially direct a C-H activation (lithiation) to
the C3 position; however, starting with a halogen at the target C3 position provides a more
definitive and less ambiguous route. The halogen-metal exchange is a rapid and high-yielding
reaction at cryogenic temperatures.

Causality of Experimental Conditions:

o Anhydrous Conditions: Organolithium reagents are extremely strong bases and will readily
react with protic sources, including atmospheric moisture. The entire reaction sequence must
be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents
and glassware to prevent quenching of the intermediate.

e Cryogenic Temperature (-78 °C): The lithiation step is highly exothermic. Performing the
reaction at -78 °C (a dry ice/acetone bath) is critical to prevent side reactions, such as
decomposition of the organolithium reagent or undesired reactions with the solvent (THF).[5]
This low temperature ensures the stability of the 2-morpholinopyridin-3-y! lithium
intermediate long enough for the subsequent borylation step.

» Choice of Borylating Agent: Triisopropyl borate is an excellent electrophile for this reaction.
Its three isopropoxy groups are readily displaced by the organolithium nucleophile. The
resulting boronate ester is then hydrolyzed to the desired boronic acid during the acidic
workup.
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Figure 1: Synthetic workflow for 2-Morpholinopyridine-3-boronic acid.
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Section 2: Detailed Experimental Protocol -
Synthesis

This protocol is a self-validating system designed for robust and reproducible execution. It is
adapted from standard lithiation-borylation procedures.

Materials and Reagents:

e 3-Bromo-2-morpholinopyridine (1.0 equiv)[6]

e Anhydrous Tetrahydrofuran (THF)

¢ n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv)
 Triisopropyl borate (1.2 equiv)

e 2 M Hydrochloric Acid (HCI)

o Ethyl Acetate (EtOAC)

o Saturated Sodium Chloride solution (Brine)

e Anhydrous Magnesium Sulfate (MgSQOa)

Protocol:

e Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic
stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-2-morpholinopyridine (1.0 equiv).

 Inerting: Evacuate and backfill the flask with dry argon or nitrogen three times to ensure an
inert atmosphere.

o Dissolution: Add anhydrous THF via syringe to dissolve the starting material (approx. 0.2 M
concentration).

e Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to
ensure thermal equilibrium.
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e Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise via syringe over 20 minutes,
ensuring the internal temperature does not rise above -70 °C.

 Stirring: Stir the resulting mixture at -78 °C for 1 hour. The progress of the halogen-metal
exchange can be monitored by quenching a small aliquot with D20 and analyzing by GC-
MS.

o Borylation: Add triisopropyl borate (1.2 equiv) dropwise to the reaction mixture, again
maintaining the temperature at -78 °C.

o Warming: After the addition is complete, stir the mixture at -78 °C for an additional hour, then
allow it to warm slowly to room temperature over 2 hours.

e Quenching and Hydrolysis: Carefully quench the reaction by slowly adding 2 M HCI. Stir
vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl
acetate (3x).

e Washing: Combine the organic layers and wash with water, followed by brine.

» Drying and Concentration: Dry the organic layer over anhydrous MgSOa, filter, and
concentrate under reduced pressure to yield the crude product.

« Purification: Purify the crude solid by recrystallization from an appropriate solvent system
(e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford pure
2-Morpholinopyridine-3-boronic acid.

Section 3: Physicochemical and Spectroscopic
Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the
synthesized compound. A combination of physicochemical measurements and spectroscopic
analysis provides a complete profile.

Data Presentation: Physicochemical Properties
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The following table summarizes the key physical and chemical properties of the target

compound.
Property Value Source(s)
CAS Number 1218790-86-3
Molecular Formula CoH13BN203
Molecular Weight 208.02 g/mol
Appearance Solid
Melting Point 90-94 °C
Storage Temperature 2-8 °C

Data Presentation: Predicted Spectroscopic Data

The following data are predicted based on the compound's structure and analysis of similar
molecules.[7][8]

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/pdf/Spectroscopic_Profile_of_2_Chloropyridine_3_boronic_acid_A_Technical_Guide.pdf
https://m.chemicalbook.com/SpectrumEN_1692-25-7_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b578601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Technique Expected Observations

0 8.2-8.4 (dd, 1H, H6-pyridine), 7.8-8.0 (dd, 1H,
H4-pyridine), 7.0-7.2 (dd, 1H, H5-pyridine), 3.6-
3.8 (t, 4H, morpholine -OCHz2), 3.1-3.3 (t, 4H,
morpholine -NCHz), 8.0 (br s, 2H, B(OH)2)

1H NMR (400 MHz, DMSO-ds)

6 ~160 (C2), ~150 (C6), ~140 (C4), ~118 (C5),
15C NMR (100 MHz, DMSO-de) C3 signal may be broad or unobserved due to
Z, -Oe
quadrupolar relaxation from boron, ~66

(morpholine -OCH?2), ~48 (morpholine -NCH3)

1B NMR (128 MHz, DMSO-de) 0 ~28-30 ppm (trigonal sp2 boron center)

~3400-3200 (br, O-H stretch), ~2950 (C-H
FT-IR (KBr Pellet, cm~1) stretch), ~1600 (C=C/C=N stretch), ~1350 (B-O
stretch), ~1115 (C-O-C stretch)

Calculated for [M+H]*: 209.1092; Found: m/z

Mass Spec. (ESI+
pec. ( ) consistent with this value.

Interpretation Notes:

e H NMR: The two protons of the boronic acid group (B(OH)2) are exchangeable and often
appear as a broad singlet. Its chemical shift can vary depending on solvent, concentration,
and water content.

» 1B NMR: This technique is highly diagnostic for boronic acids. A chemical shift around 30
ppm is characteristic of a trigonal planar (sp2) boronic acid. In the presence of diols or at high
pH, a second signal corresponding to a tetrahedral (sp®) boronate ester may appear upfield
(around 5-10 ppm).[9][10]

o FT-IR: Boronic acids can dehydrate to form cyclic trimers known as boroxines. This process
would lead to the disappearance of the broad O-H stretch and the appearance of strong B-
O-B stretching bands.[7]
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Figure 2: Workflow for the characterization and validation of the final product.

Section 4: Detailed Experimental Protocol -
Characterization
Standard protocols for acquiring analytical data are as follows.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated
dimethyl sulfoxide (DMSO-ds). DMSO is often preferred for boronic acids as it helps in
observing the exchangeable B(OH)2 protons.

o Acquisition: Obtain tH, 13C, and 1B NMR spectra on a 400 MHz (or higher) spectrometer
at room temperature using standard pulse programs. For 1B NMR, a quartz tube may be
used to minimize background signals from borosilicate glass.[10]

e Mass Spectrometry (MS):

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like

methanol or acetonitrile.
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o Analysis: Infuse the solution into an Electrospray lonization (ESI) source coupled to a
high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass
determination.

e Infrared (IR) Spectroscopy:

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample
with dry KBr powder and pressing it into a thin disk, or analyze using an Attenuated Total
Reflectance (ATR) accessory.

o Acquisition: Record the spectrum over the range of 4000-400 cm~1.

Section 5: Application in Suzuki-Miyaura Cross-
Coupling

2-Morpholinopyridine-3-boronic acid is an excellent coupling partner in palladium-catalyzed
Suzuki-Miyaura reactions, a Nobel Prize-winning methodology for C-C bond formation.[11][12]
This reaction allows for the efficient construction of biaryl and heteroaryl systems, which are
prevalent in pharmaceuticals.

In a typical reaction, the boronic acid is coupled with an aryl or heteroaryl halide (or triflate) in
the presence of a palladium catalyst, a suitable ligand, and a base. The morpholino group at
the 2-position may influence the reaction by coordinating to the palladium center, potentially
requiring specific ligand choices to overcome the "2-pyridyl problem™ and achieve high yields.
[13]

Generic Suzuki-Miyaura Reaction Scheme: An aryl halide (Ar-X) is reacted with 2-
morpholinopyridine-3-boronic acid in the presence of a palladium catalyst (e.g., Pd(PPhs)a),
a base (e.g., K2COs or Cs2C0:s), and a solvent (e.g., dioxane/water) with heating to yield the
coupled product, 3-aryl-2-morpholinopyridine.

Section 6: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following
handling guidelines must be observed.

» Hazard Classification: Harmful if swallowed (Acute Tox. 4 Oral).[14]
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GHS Pictogram: GHSO07 (Exclamation Mark).

Signal Word: Warning.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
glasses with side shields, chemical-resistant gloves, and a lab coat.

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C
as recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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